1,3-DICHLOROHEXAFLUOROPROPANE

Description

Contextualization within Organofluorine Compounds and Chlorofluorocarbons (CFCs)

Organofluorine compounds are organic compounds containing a carbon-fluorine bond. wikipedia.org This bond is one of the strongest in organic chemistry, which imparts unique properties to these compounds, such as high stability. wikipedia.org 1,3-dichlorohexafluoropropane is a type of organofluorine compound.

It also belongs to the broader group of halogenated hydrocarbons, which are hydrocarbons with at least one hydrogen atom replaced by a halogen. nc.gov More specifically, it can be classified as a chlorofluorocarbon (CFC). nih.gov CFCs are compounds containing carbon, chlorine, and fluorine, and are produced as volatile derivatives of methane, ethane, and propane (B168953). wikipedia.org They were historically used in a wide range of applications, including as refrigerants, solvents, and propellants, due to their low toxicity, reactivity, and flammability. wikipedia.orgebsco.com

However, the very stability that made CFCs desirable for industrial applications also allows them to persist in the atmosphere and contribute to the depletion of the ozone layer. wikipedia.orgmeereisportal.de

Isomeric Considerations within Dichlorohexafluoropropanes (e.g., 1,2- and 1,3-isomers)

Dichlorohexafluoropropane exists in several isomeric forms, which are molecules that have the same molecular formula (C3Cl2F6) but different structural arrangements of atoms. The position of the two chlorine atoms on the three-carbon propane chain determines the specific isomer. The main isomers are:

1,2-dichlorohexafluoropropane (B1329263) (CFC-216ba): In this isomer, the chlorine atoms are attached to the first and second carbon atoms. nist.govstenutz.eu

This compound (CFC-216ca): Here, the chlorine atoms are on the first and third carbon atoms. nih.govcas.org

2,2-dichlorohexafluoropropane (CFC-216aa): Both chlorine atoms are bonded to the central, second carbon atom. nih.govcas.org

These structural differences can lead to variations in their physical and chemical properties.

Table 1: Properties of Dichlorohexafluoropropane Isomers

| Property | This compound | 1,2-dichlorohexafluoropropane | 2,2-dichlorohexafluoropropane |

|---|---|---|---|

| CAS Number | 662-01-1 cas.org | 661-97-2 chemeo.com | 1652-80-8 nih.gov |

| Molecular Formula | C3Cl2F6 cas.org | C3Cl2F6 chemeo.com | C3Cl2F6 nih.gov |

| Molecular Weight | 220.93 g/mol nih.gov | 220.929 g/mol nist.gov | 220.93 g/mol nih.gov |

| Boiling Point | 35.7 °C cas.org | 34.1 °C echemi.com | 37.2 °C chemsrc.com |

| Density | 1.5730 g/cm³ @ 20 °C cas.org | 1.5896 g/cm³ @ 20 °C echemi.com | 1.652 g/cm³ chemsrc.com |

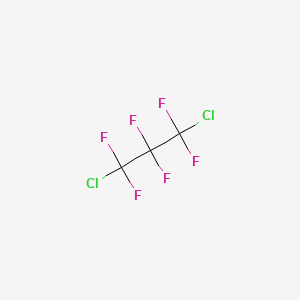

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-1,1,2,2,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F6/c4-2(8,9)1(6,7)3(5,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETINLPZEWINFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(C(F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216375 | |

| Record name | 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-01-1 | |

| Record name | 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation of 1,3 Dichlorohexafluoropropane

Established Synthetic Pathways for 1,3-Dichlorohexafluoropropane

A notable and practical method for the preparation of this compound (CF₂ClCF₂CF₂Cl) involves a three-step process starting from the commercially available reactant 1,1,2,3-tetrachloropropene. This pathway is characterized by a series of fluorination and chlorination reactions to achieve the desired hexafluorinated and dichlorinated propane (B168953) structure.

Key Reactants and Reaction Conditions

The successful synthesis of this compound is contingent on the careful control of reactants and reaction conditions at each stage of the process. The table below outlines the specifics of this established three-step pathway.

| Step | Starting Material | Key Reagents | Reaction Conditions | Intermediate/Product |

| 1 | 1,1,2,3-Tetrachloropropene | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) | Heating | 1,3,3-trichloro-1,1,2-trifluoropropane |

| 2 | 1,3,3-trichloro-1,1,2-trifluoropropane | Anhydrous hydrogen fluoride (B91410) (HF) | Elevated temperature and pressure in an autoclave | 1-chloro-1,1,2,3,3,3-hexafluoropropane (B3415753) |

| 3 | 1-chloro-1,1,2,3,3,3-hexafluoropropane | Chlorine (Cl₂), Ultraviolet (UV) light | Photochlorination | This compound |

Challenges in Isomer Separation and Characterization

A significant challenge in the synthesis of dichlorinated fluoroalkanes is the formation of multiple structural isomers. For instance, the synthesis of dichlorohexafluoropropane can yield not only the desired 1,3-isomer but also other isomers such as 1,2-dichlorohexafluoropropane (B1329263) and 2,2-dichlorohexafluoropropane. chemicalbook.comnih.gov The structural similarity of these isomers results in very close physical properties, particularly their boiling points, which makes separation by conventional distillation difficult and inefficient.

Historically, this has led to confusion in the literature regarding the precise structure of the synthesized compounds. Modern analytical techniques are essential for accurate characterization and differentiation. High-resolution gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying these closely related isomers. The unique fragmentation patterns of each isomer in the mass spectrometer allow for unambiguous identification.

Emerging Synthetic Strategies for Fluorinated Propane Derivatives

The field of organofluorine chemistry is continually evolving, with new methods being developed that offer greater efficiency, selectivity, and milder reaction conditions. While not all have been specifically applied to the synthesis of this compound, they represent the forefront of technology for creating fluorinated molecules. mdpi.com

Key emerging strategies include:

Catalytic Fluorination: The use of transition metal catalysts, organocatalysts, and photocatalysts has significantly advanced fluorination methods. mdpi.com These catalytic systems can improve reaction efficiency and provide site-selective, regioselective, and stereoselective control, which is difficult to achieve with traditional methods. mdpi.com

Electrophilic Fluorinating Agents: Reagents like Selectfluor® offer a more controlled way to introduce fluorine atoms into organic molecules. These reagents are often used in late-stage functionalization, where a fluorine atom is added to a complex molecule in one of the final synthetic steps. mdpi.comrsc.org

Photoredox and Electrochemical Fluorination: These techniques use light or electrical current to generate reactive fluorine species under mild conditions. mdpi.com They represent a powerful and increasingly popular approach for constructing carbon-fluorine bonds. mdpi.comacs.org

These modern methods hold the potential to develop more direct and selective synthetic routes to this compound and other specifically substituted fluorinated propanes, potentially avoiding the challenges of isomer separation associated with older methods.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic pathways and improving product yields. The established three-step synthesis of this compound involves well-understood fundamental reaction types.

Step 1 & 2: Halogen Exchange (Swarts-type Reaction): The initial fluorination steps, where chlorine atoms are replaced by fluorine, are examples of halogen exchange reactions. The reaction involving antimony trifluoride (SbF₃) is a classic Swarts fluorination. unacademy.comscienceinfo.com The mechanism involves the transfer of a fluoride ion from the metal fluoride to the carbon backbone, displacing a chloride ion. byjus.com This process is typically a nucleophilic substitution (SN2) type reaction. scienceinfo.comcollegedunia.com The antimony pentachloride acts as a catalyst, facilitating the exchange. The subsequent reaction with hydrogen fluoride continues this halogen exchange process to achieve a higher degree of fluorination.

Step 3: Free-Radical Chlorination: The final step, the conversion of 1-chloro-1,1,2,3,3,3-hexafluoropropane to this compound, is a free-radical substitution reaction. wikipedia.org This process is initiated by ultraviolet (UV) light, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). savemyexams.comlibretexts.org

The mechanism proceeds in three stages:

Initiation: Cl₂ + UV light → 2 Cl• libretexts.orglibretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the propane derivative, creating an alkyl radical. This radical then reacts with another chlorine molecule to form the final product and another chlorine radical, which continues the chain reaction. savemyexams.comlibretexts.org

Termination: The reaction ceases when two radicals combine with each other. wikipedia.orgyoutube.com

The unselective nature of free-radical halogenation is a primary reason for the formation of isomeric byproducts, underscoring the challenges mentioned in section 2.1.2. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of 1,3 Dichlorohexafluoropropane

Fundamental Reaction Pathways and Kinetics

There is a notable absence of published research detailing the fundamental reaction pathways and kinetics of 1,3-dichlorohexafluoropropane. For many chemicals, hydrolysis can be a significant degradation pathway. For instance, the hydrolysis of 1,3-dichloropropene (B49464), a structurally different compound, is well-studied and proceeds at a rate dependent on factors like pH and temperature. nih.govresearchgate.net However, fully halogenated alkanes like this compound are generally resistant to hydrolysis under typical environmental conditions. Specific kinetic data, such as reaction rate constants and activation energies for potential reactions of this compound, are not available in the reviewed literature.

Degradation Mechanisms in Controlled Environments

Thermal Degradation Pathways and Byproduct Formation

Specific studies on the thermal degradation of this compound, detailing the pathways and the byproducts formed, could not be located. In general, the thermal decomposition of fluorinated polymers like polytetrafluoroethylene is known to produce a complex mixture of smaller fluorinated compounds. nist.govdioxin20xx.org Similarly, studies on other halocarbon alternatives have shown that thermal decomposition can lead to the formation of acid gases such as hydrogen fluoride (B91410). researchgate.net Without specific experimental data for this compound, the identity and distribution of its thermal decomposition byproducts remain speculative.

Photolytic and Radiolytic Transformations

As a CFC, this compound is expected to be largely transparent to visible light and resistant to degradation in the troposphere. mdpi.com The primary photolytic pathway for CFCs is decomposition by high-energy UV radiation in the stratosphere. noaa.gov This process is understood to cleave the carbon-chlorine bonds, releasing chlorine radicals. However, specific studies quantifying the photolysis quantum yield or identifying the full range of photoproducts for this compound are not available. Information regarding its behavior under radiolysis (degradation by ionizing radiation) is also absent from the scientific literature.

Interactions with Reactive Species: Radical Chemistry and Electron Transfer Processes

Detailed information on the radical chemistry of this compound is not available. For CFCs in general, reactions with key tropospheric radicals, such as the hydroxyl (OH) radical, are known to be extremely slow, contributing to their long atmospheric lifetimes. noaa.gov The dominant radical process is stratospheric photolysis. noaa.gov

Electron transfer processes, particularly dissociative electron attachment, are known to be important for halogenated compounds. nih.govresearchgate.netusp.brnih.govfrontiersin.org This process involves the capture of a low-energy electron by the molecule, leading to the dissociation of a carbon-halogen bond and the formation of a halide ion and a radical. While this is a recognized pathway for the breakdown of similar molecules, no specific studies measuring the cross-sections or identifying the products of electron attachment to this compound have been found.

Atmospheric and Environmental Fate of 1,3 Dichlorohexafluoropropane

Atmospheric Abundance, Distribution, and Long-Term Trends of Dichlorohexafluoropropanes

The first observations of 1,3-dichlorohexafluoropropane (CFC-216ca) and its isomer, 1,2-dichlorohexafluoropropane (B1329263) (CFC-216ba), in the atmosphere were reported from air samples collected between 1978 and 2012 at Cape Grim, Tasmania. researchgate.net These measurements provide a long-term record of their atmospheric history. Before the 1960s, both isomers were present in negligible amounts, indicating their anthropogenic origin. researchgate.netunep.org

In 2012, the measured mixing ratio for CFC-216ca was 20.2 ± 0.3 parts per quadrillion (ppq). researchgate.net Unlike its isomer CFC-216ba, whose abundance has been relatively stable for the past two decades, the concentration of CFC-216ca is increasing. researchgate.net Between 1994 and 2012, CFC-216ca mixing ratios showed a statistically significant increase of approximately 0.2 ppq per year. mdpi.com Data from upper tropospheric air samples collected in 2013 suggested this upward trend was continuing. researchgate.netmdpi.com

The emission history of CFC-216ca, inferred from these atmospheric measurements, shows that annual emissions peaked in the mid-1980s at approximately 0.05 Gg/year. researchgate.netmdpi.com Following the implementation of the Montreal Protocol, these emissions decreased sharply. researchgate.net However, the persistent upward trend in its atmospheric concentration indicates ongoing emissions. In 2011, continuing emissions were estimated to be around 0.01 Gg/year, suggesting that significant banks of the chemical still exist or that it is still in use. researchgate.net

Atmospheric Data for Dichlorohexafluoropropane Isomers (as of 2012)

| Compound | Mixing Ratio (ppq) | Atmospheric Trend | Peak Emissions (Mid-1980s, Gg/year) | Ongoing Emissions (2011, Gg/year) |

|---|---|---|---|---|

| This compound (CFC-216ca) | 20.2 ± 0.3 | Increasing at ~0.2 ppq/year | ~0.05 | ~0.01 |

| 1,2-dichlorohexafluoropropane (CFC-216ba) | 37.8 ± 0.08 | Approximately constant since 1993 | ~0.18 | ~0.01 |

Atmospheric Removal Processes for this compound

This compound is a chlorofluorocarbon (CFC), a class of compounds that are fully halogenated and contain no hydrogen atoms. psu.edunih.gov The primary removal pathway for many organic compounds in the troposphere is oxidation initiated by the hydroxyl radical (OH). mdpi.comcopernicus.org However, this reaction mechanism relies on the abstraction of a hydrogen atom from the molecule. wikipedia.org Since this compound lacks hydrogen atoms, it is essentially inert to attack by OH radicals in the troposphere. wikipedia.org This resistance to tropospheric degradation is a key reason for its long atmospheric lifetime, allowing it to be transported to the stratosphere. psu.eduwikipedia.org

The only significant atmospheric sink for CFCs, including this compound, is photochemical destruction, or photolysis, in the stratosphere. psu.edu After being transported from the troposphere into the stratosphere, the molecule is exposed to high-energy short-wavelength ultraviolet (UV) radiation from the sun (wavelengths < 240 nm), which does not penetrate to the lower atmosphere due to absorption by the ozone layer. psu.eduharvard.edu This UV radiation has sufficient energy to break the carbon-chlorine (C-Cl) bonds within the CFC molecule. nasa.gov

The photolysis of this compound releases chlorine atoms (Cl), which are highly reactive free radicals. researchgate.net These chlorine atoms can then initiate catalytic cycles that efficiently destroy ozone (O3) molecules in the stratosphere. researchgate.netnoaa.gov A single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere, making CFCs potent ozone-depleting substances. ubc.ca The efficiency of a compound in destroying ozone is measured by its Ozone Depletion Potential (ODP), with the reference compound CFC-11 having an ODP of 1.0. epa.gov

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are governed by its physical and chemical properties, primarily its high volatility and persistence against chemical degradation in the troposphere. epa.gov Once released into the atmosphere, it is subject to long-range atmospheric transport and becomes distributed globally. epa.gov

Mathematical models are used to simulate the fate and transport of such compounds. epa.govitrcweb.org These models incorporate data on emissions, meteorological conditions (such as wind patterns and atmospheric mixing rates), and the compound's chemical properties to predict its concentration and distribution in various atmospheric compartments. epa.govserdp-estcp.mil For a long-lived and chemically inert gas like this compound, three-dimensional chemical transport models can simulate its gradual accumulation in the troposphere and its slow transport into the stratosphere, where it is ultimately destroyed. serdp-estcp.mil These models are essential for inferring emission rates from measured atmospheric concentrations and for projecting future atmospheric abundances based on different emission scenarios. copernicus.org

Formation and Persistence of Degradation Products in the Environment

The primary and most environmentally significant degradation products of this compound are chlorine atoms (Cl) released during stratospheric photolysis. researchgate.net These chlorine radicals are not persistent in their atomic form but are highly reactive, participating in catalytic cycles that deplete stratospheric ozone. researchgate.net

The remaining fluorinated carbon fragment from the photolyzed molecule will undergo further reactions. These reactions in the stratosphere typically lead to the formation of other stable, persistent compounds. The degradation of similar fluorinated compounds is known to produce substances such as carbonyl fluoride (B91410) (C(O)F2) and hydrogen fluoride (HF) after a series of reactions. nih.govresearchgate.net These degradation products are highly persistent in the environment. For instance, fluorinated carboxylic acids can be formed from the atmospheric degradation of certain fluorinated compounds, which are known for their persistence. nih.gov The ultimate fate of the fluorine atoms from the original this compound molecule is the formation of these highly stable end products.

Advanced Analytical Techniques for Characterization and Detection of 1,3 Dichlorohexafluoropropane

Chromatographic Separations for Isomer Analysis

Chromatographic techniques are paramount for the separation of 1,3-dichlorohexafluoropropane from its isomers and other compounds within a mixture. The choice of chromatographic method and detector is crucial for achieving the desired selectivity and sensitivity.

Gas chromatography (GC) is the premier separation technique for volatile and semi-volatile compounds like this compound. When coupled with an Electron Capture Detector (ECD), it becomes an exceptionally sensitive and selective method for the analysis of halogenated compounds. The ECD operates by capturing electrons from a low-energy β-emitter, and when an electronegative compound passes through the detector, it captures some of these electrons, causing a decrease in the standing current which is measured as a positive signal. chromatographyonline.com

Due to the presence of six fluorine and two chlorine atoms, this compound is highly electronegative, making it an ideal candidate for GC-ECD analysis. measurlabs.com This technique is particularly advantageous for trace analysis due to its ability to achieve very low detection limits, often in the picogram (pg) to femtogram (fg) range. nih.gov The separation of this compound from its isomers, such as 1,2-dichlorohexafluoropropane (B1329263) and 2,2-dichlorohexafluoropropane, can be achieved by selecting a GC column with appropriate polarity. A nonpolar column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, would likely separate the isomers based on their boiling points.

Interactive Table: Typical GC-ECD Operating Conditions for Halogenated Propane (B168953) Analysis

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen at 1-2 mL/min |

| Makeup Gas | Nitrogen or Argon/Methane (5%) |

For unambiguous identification and robust quantification, the coupling of gas chromatography with mass spectrometry (GC-MS) is the gold standard. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+), although it may be of low intensity, and a characteristic isotopic pattern due to the presence of two chlorine atoms (35Cl and 37Cl). libretexts.org The primary fragmentation would likely involve the cleavage of C-C and C-Cl bonds. libretexts.orgyoutube.com Key fragment ions would be anticipated from the loss of a chlorine atom ([M-Cl]+) and further fragmentation of the carbon backbone.

For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) can be employed. scispace.com In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly improves the signal-to-noise ratio and lowers detection limits.

Interactive Table: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Predicted Fragment | Notes |

|---|---|---|

| 220/222/224 | [C3Cl2F6]+ | Molecular ion with isotopic pattern for two Cl atoms |

| 185/187 | [C3ClF6]+ | Loss of one Cl atom |

| 151 | [C2ClF4]+ | Cleavage of a C-C bond and loss of CF2Cl |

| 117 | [C2F4Cl]+ | Rearrangement and fragmentation |

| 100 | [C2F4]+ | Loss of chlorine atoms |

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The C-F and C-Cl bonds in this compound have characteristic absorption frequencies in the IR spectrum.

The C-F stretching vibrations typically appear in the region of 1400-1000 cm-1, and due to the presence of multiple fluorine atoms, this region is expected to be complex with strong absorptions. vscht.cz The C-Cl stretching vibrations are generally found in the 850-550 cm-1 region. shimadzu.com A vapor-phase IR spectrum of this compound is noted in the PubChem database, confirming the availability of this analytical data for structural confirmation. nih.gov The IR spectrum for its isomer, 1,2-dichlorohexafluoropropane, is available through the NIST Chemistry WebBook and shows strong absorptions in the C-F stretching region. nist.govnist.gov

Interactive Table: Expected Infrared Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| C-F Stretch | 1400 - 1000 | Strong |

| C-C Stretch | 1200 - 800 | Medium |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For this compound, 19F NMR and 13C NMR would be the most informative.

19F NMR: With a natural abundance of 100% and high sensitivity, the 19F nucleus provides detailed structural information. nih.gov The 19F NMR spectrum of this compound is expected to show distinct signals for the fluorine atoms on the terminal (-CF2Cl) and central (-CF2-) carbon atoms. The chemical shifts of these fluorine atoms will be influenced by the neighboring chlorine and fluorine atoms. Furthermore, spin-spin coupling between non-equivalent fluorine atoms (F-F coupling) will lead to splitting of the signals, providing valuable connectivity information. slideshare.net For the structurally similar 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane, a single 19F NMR resonance is observed, as all fluorine atoms are equivalent. nih.gov

13C NMR: The 13C NMR spectrum will show two distinct signals for the two types of carbon atoms in the molecule (C1/C3 and C2). The signals will be split into multiplets due to coupling with the attached fluorine atoms (C-F coupling). The magnitude of the one-bond 13C-19F coupling constants is typically large and can be a key diagnostic feature. nih.govmarquette.edu

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| 19F (on C1/C3) | -60 to -80 (relative to CFCl3) | Triplet (due to coupling with central -CF2-) |

| 19F (on C2) | -110 to -130 (relative to CFCl3) | Quintet (due to coupling with terminal -CF2Cl) |

| 13C (C1/C3) | 115 - 130 | Triplet of triplets |

| 13C (C2) | 105 - 120 | Triplet of quintets |

Trace Analysis and Quantitative Determination in Environmental Matrices

The detection and quantification of this compound at trace levels in environmental matrices such as air, water, and soil are critical for monitoring its environmental fate and potential impact.

For air samples, active sampling onto a solid sorbent followed by thermal desorption and GC-MS or GC-ECD analysis is a common approach for volatile organic compounds. researchgate.net This method allows for the pre-concentration of the analyte, enabling the detection of low concentrations.

In water samples, purge-and-trap or liquid-liquid extraction can be used to isolate this compound from the aqueous matrix before analysis by GC-MS or GC-ECD. who.int For instance, monitoring programs for the related compound 1,3-dichloropropene (B49464) in groundwater have demonstrated the capability to achieve detection limits in the low µg/L range. researchgate.netnih.govepa.gov

The analysis of soil and sediment samples typically involves solvent extraction followed by a clean-up step to remove interfering matrix components before instrumental analysis. The high sensitivity of GC-ECD makes it particularly suitable for detecting the low concentrations of halogenated compounds often found in environmental samples. epa.gov Method validation for such analyses would involve determining key parameters like the limit of detection (LOD), limit of quantification (LOQ), and recovery from spiked matrix samples. researchgate.net

Interactive Table: Potential Methods for Trace Analysis of this compound

| Matrix | Sampling/Extraction Method | Analytical Technique | Expected Detection Limits |

|---|---|---|---|

| Air | Sorbent tube sampling with thermal desorption | GC-MS, GC-ECD | ng/m³ to µg/m³ |

| Water | Purge-and-trap or Liquid-liquid extraction | GC-MS, GC-ECD | ng/L to µg/L |

| Soil/Sediment | Solvent extraction with cleanup | GC-MS, GC-ECD | µg/kg |

Applications and Derivative Chemistry of 1,3 Dichlorohexafluoropropane in Material Science and Chemical Synthesis

Role as a Chemical Feedstock and Intermediate in Fluorochemical Production

1,3-Dichlorohexafluoropropane (CFC-216ca) serves as a valuable intermediate and feedstock in the synthesis of other fluorochemicals. mdpi.comresearchgate.net In the broader context of the fluorochemical industry, feedstocks are the basic raw materials that are chemically transformed into a wide array of more complex, value-added products. The presence of both chlorine and fluorine atoms on the propane (B168953) backbone of this compound allows for selective chemical manipulation.

The chlorine atoms, being more reactive and better leaving groups than the fluorine atoms, can be replaced or eliminated in subsequent chemical reactions. This reactivity makes the compound a versatile building block. While specific industrial-scale synthetic pathways originating from this compound are not extensively detailed in publicly available literature, its role as a precursor is acknowledged. mdpi.comresearchgate.net It is utilized in synthetic sequences that produce other fluorinated compounds, which may in turn be used in applications such as the production of refrigerants or other specialty chemicals. mdpi.comresearchgate.net The transformation of such intermediates often involves reactions like dehalogenation, dehydrohalogenation, or nucleophilic substitution to build more complex fluorinated molecules.

Development of Novel Fluorinated Materials Utilizing this compound

The development of advanced materials with unique properties often relies on the incorporation of fluorine. This compound represents a potential starting point for the synthesis of such novel fluorinated materials.

Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases, as well as their excellent thermal stability and low friction coefficients. The synthesis of these materials typically involves the polymerization of unsaturated fluorinated monomers, known as fluoroalkenes.

This compound is a saturated chlorofluorocarbon and, as such, cannot be directly polymerized. To be utilized in polymer synthesis, it must first be chemically converted into a polymerizable unsaturated monomer. This could theoretically be achieved through reactions such as dechlorination or dehydrochlorination to create a double bond, forming a hexafluoropropene (B89477) derivative. While this pathway is chemically plausible, specific research detailing the use of this compound as a precursor for the commercial synthesis of fluoropolymer monomers is not prominent in the reviewed literature. The general strategy in fluoropolymer synthesis involves the radical polymerization of fluoroolefins like tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and hexafluoropropylene (HFP) to create a wide range of commercially important plastics and elastomers.

Functionalized organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials constructed from molecular building blocks. MOFs consist of metal ions or clusters connected by organic molecules known as linkers, while COFs are made entirely from organic building blocks linked by strong covalent bonds.

The direct incorporation of an inert, saturated molecule like this compound into the structure of a MOF or COF is not feasible. These frameworks require specific functional groups on the organic linkers (e.g., carboxylic acids, amines, boronic acids) to bind with the metal nodes or other organic units.

Therefore, the role of this compound in this context would be as a starting material in a multi-step synthesis to create a fluorinated organic linker. For example, the chlorine atoms could be substituted to introduce the necessary functional groups for framework assembly. The resulting fluorinated linker could then be used to build a framework with tailored properties. The high fluorine content could impart increased chemical stability and hydrophobicity to the final MOF or COF, which could be advantageous for applications in gas separation or catalysis in demanding environments. However, there is no specific research documented that demonstrates the synthesis of a MOF or COF linker explicitly starting from this compound.

Niche Applications in Scientific Research (e.g., Tracer Gas Studies in Atmospheric Science)

This compound (CFC-216ca) has found a significant niche application as a tracer gas in atmospheric science. mdpi.comresearchgate.net Tracer gases are chemical compounds that are present in the atmosphere in very low concentrations and are relatively inert, allowing scientists to track the movement, mixing, and age of air masses. noaa.govusgs.gov Because CFCs are exclusively anthropogenic (man-made) and their production history is reasonably well-known, their atmospheric concentrations can be used to date air samples and understand atmospheric circulation patterns. noaa.gov

Atmospheric monitoring has been conducted for this compound, revealing its presence in trace quantities. mdpi.comresearchgate.net Studies based on air samples collected at sites like Cape Grim, Tasmania, have provided a historical record of its atmospheric concentration. Unlike many other CFCs whose atmospheric concentrations are declining due to production bans under the Montreal Protocol, the abundance of CFC-216ca has been observed to be increasing. mdpi.comresearchgate.net This suggests ongoing emissions, potentially from existing banks of the chemical or continued use in specific, unregulated applications. researchgate.net

Detailed measurements provide valuable data for climate and atmospheric chemistry models. These findings underscore the importance of monitoring even minor atmospheric constituents to fully understand anthropogenic impacts on the atmosphere.

| Date | Parameter | Value | Unit |

|---|---|---|---|

| 1979 (Feb 6) | Atmospheric Abundance | 6.1 ± 0.2 | ppq (parts per quadrillion) |

| 2011 (Jun 21) | Atmospheric Abundance | 21.4 ± 0.3 | ppq |

| 2012 | Atmospheric Abundance | 20.2 ± 0.3 | ppq |

| 1994-2012 | Rate of Increase | ~0.2 | ppq/year |

| Mid-1980s | Peak Annual Emissions | 0.05 | Gg/year |

| 2011 | Estimated Annual Emissions | ~0.01 | Gg/year |

Computational Chemistry and Theoretical Modeling of 1,3 Dichlorohexafluoropropane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and predict various molecular properties of 1,3-dichlorohexafluoropropane. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used to solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution. lsu.edumpg.de

Key Molecular Properties from Quantum Chemical Calculations:

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths and angles, which are fundamental to its chemical behavior. |

| Molecular Orbital Energies | Energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. |

| Electron Density Distribution | The probability of finding an electron at any given point around the molecule. | Reveals regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Helps to visualize the charge distribution and predict non-covalent interactions. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com For this compound, MD simulations can provide valuable insights into its behavior in the liquid phase and its interactions with other molecules. These simulations solve Newton's equations of motion for a system of particles, where the forces between particles are described by a force field. nih.gov

By simulating a collection of this compound molecules, it is possible to study bulk properties and intermolecular interactions. nih.gov The primary forces at play between these molecules are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions arising from the polar C-Cl and C-F bonds. teachchemistry.org MD simulations can quantify the strength and nature of these interactions, helping to explain macroscopic properties such as boiling point, viscosity, and solubility. dovepress.comteachchemistry.org

Analysis of the simulation trajectories can reveal information about the local structure and dynamics of the liquid, such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. nih.gov This information is critical for understanding how this compound behaves as a solvent and how it interacts with other substances at a molecular level.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure. meilerlab.orgnih.gov These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property or activity. meilerlab.orgresearchgate.net

For this compound, QSPR models can be developed to predict physical properties such as boiling point, vapor pressure, and solubility. QSAR models, on the other hand, can be used to estimate its potential toxicity or other biological effects. nih.govmdpi.com The development of these models involves compiling a dataset of compounds with known properties or activities, calculating a set of molecular descriptors for each compound, and then using statistical techniques like multiple linear regression or machine learning algorithms to build the predictive model. researchgate.netmdpi.com

The reliability of QSAR/QSPR models is assessed through rigorous validation procedures to ensure their predictive power. nih.govmdpi.com Once validated, these models can be used to screen new compounds or to estimate the properties of existing chemicals for which experimental data is unavailable, thus aiding in risk assessment and chemical design.

Atmospheric Chemistry and Transport Modeling for Environmental Impact Assessment

Atmospheric chemistry and transport models (CTMs) are essential tools for assessing the environmental impact of substances released into the atmosphere, such as this compound. uoa.grcopernicus.org These models simulate the physical and chemical processes that govern the fate of a chemical in the atmosphere, including its transport, transformation, and removal. copernicus.orgrsc.org

When released, this compound would be subject to atmospheric transport by winds and turbulence. copernicus.org CTMs use meteorological data to simulate how the compound is dispersed over local, regional, and global scales. uoa.gr The chemical transformation of this compound in the atmosphere is primarily driven by its reaction with hydroxyl (OH) radicals. copernicus.org The rate of this reaction determines the atmospheric lifetime of the compound.

CTMs incorporate chemical reaction mechanisms to simulate the degradation of the compound and the formation of any secondary pollutants. rsc.orgcopernicus.org The models also account for removal processes, such as wet and dry deposition, which transfer the chemical from the atmosphere to the Earth's surface. rsc.org By integrating these processes, CTMs can predict the atmospheric concentration, lifetime, and deposition patterns of this compound, providing crucial information for assessing its potential environmental impacts, such as ozone depletion potential and global warming potential. mdpi.com

Kinetic Modeling of Reaction and Degradation Processes

Kinetic modeling is used to describe the rates and mechanisms of chemical reactions, including the degradation of this compound. whiterose.ac.ukmdpi.com This involves developing a set of mathematical equations that represent the individual elementary reactions occurring in a chemical process. mdpi.com

For the atmospheric degradation of this compound, kinetic models focus on its reaction with OH radicals. The rate of this reaction is a critical parameter that is often determined through experimental studies and can also be estimated using computational methods. The kinetic model would include the elementary steps of the reaction, such as the initial hydrogen abstraction by the OH radical, followed by subsequent reactions of the resulting radical. nih.gov

In other environmental compartments, such as water or soil, different degradation processes may occur, such as hydrolysis or biodegradation. nih.gov Kinetic models can be developed for these processes as well, helping to predict the persistence of this compound in the environment. mdpi.comnih.gov By understanding the kinetics of its degradation, it is possible to estimate its environmental lifetime and assess its long-term fate. whiterose.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dichlorohexafluoropropane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or dehydrochlorination reactions. For example, fluoride-promoted dehydrochlorination of polyhalogenated precursors (e.g., 1,1,1,3,3-pentachloropropane) using catalysts like titanium tetrachloride under controlled temperatures (~85°C) and pressures (~6966 Torr) can yield the target compound . Optimization includes adjusting catalyst loading, reaction time, and purification via fractional distillation.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC/MS) is standard for identifying volatile intermediates and byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for structural elucidation, while differential scanning calorimetry (DSC) can determine phase transitions and thermal stability.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use inert-atmosphere gloveboxes to prevent moisture-induced degradation. Ensure proper ventilation to avoid inhalation of volatile fumes, and store the compound in sealed, corrosion-resistant containers at temperatures below 25°C. Refer to safety data sheets (SDS) for EINECS 211-552-9 compliance .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study reaction mechanisms involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and energy barriers for reactions such as dehydrochlorination. For example, simulating fluoride ion interactions with chlorine atoms in precursors provides insights into regioselectivity and kinetic control . Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) for accurate predictions.

Q. What experimental approaches are used to determine the phase behavior and solubility of this compound in various solvents?

- Methodological Answer : Vapor-liquid equilibrium (VLE) measurements at fixed pressures (e.g., 40 psia) are conducted using custom-built apparatuses. Data is validated against thermodynamic models (e.g., Redlich-Kister equations) to predict solubility in solvents like perfluoroisopropyl ether . Phase diagrams are constructed using experimental mole fraction data and compared to calculated activity coefficients .

Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound across different studies?

- Methodological Answer : Discrepancies in properties like vapor pressure or enthalpy of vaporization may arise from impurities or measurement techniques. Cross-validate data using multiple methods (e.g., static vs. dynamic VLE setups) and reference standardized databases (e.g., NIST Chemistry WebBook). Statistical tools like Bland-Altman analysis can quantify systematic biases .

Q. What strategies are effective for conducting systematic literature reviews on the environmental impact of this compound?

- Methodological Answer : Prioritize peer-reviewed journals and patents using databases like SciFinder and Reaxys. Search terms should include synonyms (e.g., "1,3-dichloro-1,1,2,2,3,3-hexafluoropropane") and Boolean operators. Critical appraisal of sources involves assessing experimental conditions (e.g., purity levels >99%) and environmental fate data (e.g., ozone depletion potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.